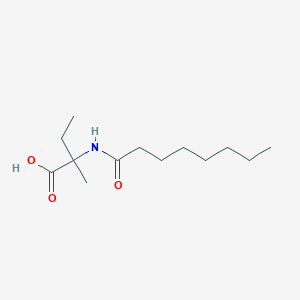

2-(2-Ethyl)-octanoylamino-propionic acid

Description

Contextualization within the Landscape of N-Acyl Amino Acid Chemistry

N-acyl amino acids (NAAs) are recognized as a significant class of endogenous lipids that are involved in various physiological processes as signaling molecules. acs.orgwikipedia.orgnih.gov They consist of an amino acid linked to a fatty acid via an amide bond. acs.org The diversity of this family of molecules stems from the various combinations of fatty acids and amino acids that can be paired. nih.gov Research has shown that NAAs can modulate the activity of membrane proteins such as G-protein coupled receptors (GPRs), ion channels, and nuclear receptors. nih.gov

The specific compound, 2-(2-Ethyl)-octanoylamino-propionic acid, falls squarely within this chemical class. It is composed of a propionic acid moiety N-acylated with 2-ethyl-octanoic acid. The study of such specific NAAs allows researchers to probe the structure-activity relationships that govern their biological effects. By systematically altering either the fatty acid or the amino acid component, chemists can fine-tune the molecule's properties to achieve desired interactions with biological targets.

Significance of Branched Fatty Acyl Moieties in Biomolecular Analogues for Research

The fatty acid component of an N-acyl amino acid plays a crucial role in determining its physical and biological properties. While linear fatty acids are common, the introduction of branching in the acyl chain, as seen in the 2-ethyl-octanoyl group of the titular compound, has significant implications for its molecular behavior. Branched-chain fatty acids are important for the biosynthesis of certain molecules in organisms like C. elegans. nih.gov

The presence of a branched fatty acyl moiety can influence the compound's fluidity, packing in lipid bilayers, and its interaction with protein binding pockets. In the context of creating biomolecular analogues for research, branched fatty acids are used to:

Modulate Membrane Interactions: The branching can disrupt the orderly packing of lipid membranes, altering membrane fluidity and permeability.

Enhance Specificity: The specific stereochemistry and bulkiness of a branched chain can lead to more selective binding to target proteins, as the binding site must accommodate the unique shape of the acyl group.

Influence Metabolism: Branching can affect the metabolic stability of the fatty acid, potentially making the N-acyl amino acid more resistant to degradation by cellular enzymes.

These features make branched fatty acyl derivatives valuable tools for researchers studying cellular signaling, membrane biophysics, and drug development.

Overview of Propionic Acid Derivatives in Fundamental Chemical Biology Studies

Propionic acid and its derivatives are a well-established class of compounds in medicinal and chemical biology. orientjchem.orgontosight.ainih.govresearchgate.nethumanjournals.com Many aryl propionic acid derivatives are known for their use as non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com In the structure of this compound, the propionic acid serves as the amino acid scaffold.

In fundamental chemical biology studies, propionic acid derivatives are utilized for various purposes:

As Building Blocks: They provide a simple, chiral scaffold for the synthesis of more complex molecules.

To Confer Specific Physicochemical Properties: The carboxylic acid group of propionic acid is ionizable, influencing the solubility and transport of the molecule across biological membranes.

To Mimic Natural Ligands: The propionic acid backbone can be found in various natural metabolites, making its derivatives suitable for studying biological recognition and signaling pathways.

The combination of a branched fatty acid with a propionic acid derivative in this compound creates a molecule with a unique set of properties that can be exploited in various research applications, from probing enzyme-substrate interactions to developing novel biomaterials.

| Compound Name | Chemical Class | Key Structural Features |

| This compound | N-Acyl Amino Acid | Branched fatty acid (2-ethyl-octanoic acid), Amino acid (propionic acid) |

| N-acyl amino acids | Lipid | Amide bond linking a fatty acid and an amino acid |

| Branched fatty acids | Fatty Acid | Non-linear carbon chain |

| Propionic acid derivatives | Carboxylic Acid | A three-carbon carboxylic acid backbone |

Synthetic Methodologies and Chemical Modifications of this compound

The synthesis of N-acyl amino acids, such as 2-(2-ethyl-octanoylamino)-propionic acid, is a cornerstone of peptide chemistry and the development of bioactive molecules. These compounds are constructed by forming a stable amide bond between a carboxylic acid and an amino acid. The methodologies for creating this linkage are well-established, offering various strategies to control reactivity, yield, and stereochemical outcomes. This article details the synthetic approaches for forming 2-(2-ethyl-octanoylamino)-propionic acid, with a focus on amide bond formation, chiral synthesis, and subsequent derivatization for research applications.

Structure

3D Structure

Properties

Molecular Formula |

C13H25NO3 |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

2-methyl-2-(octanoylamino)butanoic acid |

InChI |

InChI=1S/C13H25NO3/c1-4-6-7-8-9-10-11(15)14-13(3,5-2)12(16)17/h4-10H2,1-3H3,(H,14,15)(H,16,17) |

InChI Key |

RFSQCYHCAJWRIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NC(C)(CC)C(=O)O |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 2 Ethyl Octanoylamino Propionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the atomic framework and connectivity of 2-(2-Ethyl)-octanoylamino-propionic acid can be assembled.

¹H NMR and ¹³C NMR for Proton and Carbon Framework Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom within the molecule, respectively. The chemical shift (δ) of each nucleus provides information about its electronic environment, while the splitting patterns (multiplicity) and coupling constants in ¹H NMR reveal the proximity of neighboring protons.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the propionic acid moiety, the ethyl group, and the octanoyl chain. Protons adjacent to electronegative atoms, such as the oxygen atoms of the carboxylic acid and the nitrogen of the amide, are anticipated to resonate at lower fields (higher ppm values). libretexts.org For instance, the proton on the alpha-carbon of the propionic acid unit would appear as a multiplet due to coupling with the adjacent methyl protons and the amide proton. The carboxylic acid proton itself would likely appear as a broad singlet at a significantly downfield chemical shift. weebly.com

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The carbonyl carbons of the amide and carboxylic acid functional groups are characteristically found in the most downfield region of the spectrum (typically 160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. libretexts.orgweebly.com Carbons directly attached to the nitrogen or oxygen atoms also exhibit downfield shifts compared to the aliphatic carbons of the hydrocarbon chains.

Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet (br s) |

| Amide (-NH-) | 6.0 - 8.0 | doublet (d) |

| Propionyl α-CH | 4.2 - 4.6 | multiplet (m) |

| Octanoyl α-CH | 2.0 - 2.4 | multiplet (m) |

| Propionyl β-CH₃ | 1.3 - 1.5 | doublet (d) |

| Ethyl α-CH₂ | 1.4 - 1.7 | multiplet (m) |

| Aliphatic Chain (-CH₂-)n | 1.1 - 1.4 | multiplet (m) |

| Terminal -CH₃ groups | 0.8 - 1.0 | triplet (t) |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid Carbonyl (-COOH) | 175 - 185 |

| Amide Carbonyl (-CONH-) | 170 - 180 |

| Propionyl α-CH | 45 - 55 |

| Octanoyl α-CH | 35 - 45 |

| Ethyl α-CH₂ | 20 - 30 |

| Aliphatic Chain (-CH₂-)n | 20 - 40 |

| Propionyl β-CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

While 1D NMR provides information about individual nuclei, 2D NMR experiments are essential for mapping the intricate network of connections within the molecule. libretexts.orgosti.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum would confirm the connectivity within the propionic acid backbone (α-CH to β-CH₃), the ethyl group, and the contiguous protons along the octanoyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates directly bonded proton and carbon atoms. libretexts.org Each cross-peak in the HSQC spectrum links a specific proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the definitive assignment of the carbon framework.

Investigation of Solvent Effects on NMR Spectra

The choice of solvent can significantly influence NMR spectra, particularly for molecules containing labile protons and hydrogen-bonding functional groups like amides and carboxylic acids. nih.gov In protic solvents like D₂O, the acidic proton of the carboxylic acid and the amide proton can undergo exchange with deuterium, leading to the disappearance or significant broadening of their signals in the ¹H NMR spectrum. researchgate.net

In contrast, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) are excellent hydrogen bond acceptors. nih.govresearchgate.net This interaction tends to slow down the exchange rate of labile protons and shift their resonances downfield, often making them sharper and easier to observe. nih.gov For instance, the amide proton signal in DMSO-d₆ is typically observed at a higher chemical shift (around 8-9 ppm) compared to its position in a less polar solvent like CDCl₃. nih.gov Comparing spectra recorded in different solvents can therefore help in identifying and confirming the signals from exchangeable protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The technique measures the absorption of infrared radiation by molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. docbrown.infodocbrown.info

N-H Stretch (Amide): A moderate absorption band around 3300 cm⁻¹ is expected, corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretch (Aliphatic): Strong absorption bands will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) due to the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the alkyl chains.

C=O Stretch (Carbonyl): Two distinct and strong carbonyl absorption bands are predicted. The carboxylic acid C=O stretch typically appears around 1725-1700 cm⁻¹. docbrown.info The amide C=O stretch (Amide I band) is expected at a lower frequency, generally between 1680-1630 cm⁻¹. libretexts.org

N-H Bend (Amide): The N-H bending vibration (Amide II band) for a secondary amide usually results in a strong band in the 1550-1510 cm⁻¹ region. libretexts.org

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Amide | N-H Stretch | ~3300 | Moderate |

| Alkyl Groups | C-H Stretch | 2960 - 2850 | Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide | N-H Bend (Amide II) | 1550 - 1510 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Moderate |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. nih.gov

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation of N-acylated amino acids in the mass spectrometer is often predictable. nih.gov Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of acylium ions corresponding to the octanoyl fragment and a fragment representing the protonated propionic acid moiety. libretexts.org Alpha-cleavage adjacent to the carbonyl groups is also a common fragmentation route.

Predicted Key Mass Spectrometry Fragments

| Fragment Description | Predicted m/z |

|---|---|

| Molecular Ion [M]⁺ | 287.42 |

| Acylium ion from octanoyl group [C₁₀H₁₉O]⁺ | 155.14 |

| Fragment from propionic acid moiety [C₃H₆NO₂]⁺ | 88.04 |

| Loss of carboxyl group [M - COOH]⁺ | 242.41 |

| Cleavage of ethyl group from octanoyl chain | 258.39 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). drug-dev.comacs.org This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. wiley-vch.de By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, HRMS can definitively confirm the molecular formula of this compound (C₁₅H₂₉NO₃), distinguishing it from other potential isomers or compounds with the same nominal mass. drug-dev.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation of N-acyl amino acids like this compound. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides detailed information about the molecule's connectivity, including the nature of the fatty acid and the amino acid components.

In a typical MS/MS experiment using electrospray ionization in positive ion mode (ESI+), the protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) of this precursor would be expected to yield a characteristic fragmentation pattern. Key fragmentation pathways for N-acyl amino acids generally involve cleavages at the amide bond and losses of small neutral molecules. nih.govnih.gov

Expected fragmentation patterns include:

Neutral loss of water (H₂O): A common fragmentation pathway for molecules containing a carboxylic acid group.

Neutral loss of carbon monoxide and water ((H₂O + CO)): This leads to the formation of an immonium ion, which is highly characteristic of the amino acid moiety. nih.gov

Cleavage of the amide bond: This can result in the formation of an acylium ion corresponding to the 2-ethyl-octanoyl group. This fragmentation is crucial for identifying the fatty acid component.

Formation of an ion corresponding to the amino acid: Cleavage can also produce a protonated propionic acid (alanine) fragment or its related immonium ion.

These fragmentation patterns allow for the unambiguous identification of the constituent parts of the molecule. The precise masses of the fragment ions provide confirmation of the elemental composition of different parts of the structure.

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound Note: The following table is predictive, based on common fragmentation patterns of N-acyl amino acids.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Description |

| 244.18 | 226.17 | H₂O | Loss of a water molecule from the carboxylic acid. |

| 244.18 | 198.18 | H₂O + CO | Formation of the immonium ion of the alanine (B10760859) moiety. |

| 244.18 | 127.11 | C₇H₁₄O | Acylium ion from the cleavage of the amide bond (2-ethyl-octanoyl fragment). |

| 244.18 | 90.05 | C₁₀H₂₀O | Protonated propionic acid (alanine). |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and the presence of chromophores. A chromophore is a part of a molecule responsible for its color, typically containing conjugated π systems or atoms with non-bonding electrons.

The structure of this compound lacks significant chromophores that absorb in the near-UV or visible range (200-800 nm). The primary functional groups capable of electronic transitions are the amide carbonyl group and the carboxylic acid carbonyl group. These groups contain n → π* and π → π* transitions, but their absorption maxima (λmax) typically occur in the far-UV region, below 220 nm. shimadzu.co.krrsc.org Consequently, direct analysis of this compound by UV-Vis spectroscopy in standard solvents would show minimal to no absorbance in the 220-800 nm range.

To enable detection and quantification using UV-Vis spectroscopy, derivatization is a common strategy. shimadzu.co.krmdpi.com A chromophoric tag can be attached to the molecule, often at the carboxylic acid group. For instance, reacting the compound with an agent like 2,4'-dibromoacetophenone (B128361) yields a 4'-bromophenacyl ester. researchgate.net This derivative introduces a benzene (B151609) ring, a strong chromophore, allowing for sensitive detection at a wavelength corresponding to the absorption maximum of the newly introduced group (e.g., around 260 nm). mdpi.comresearchgate.net

Table 2: Expected UV-Vis Absorption Properties

| Compound/Derivative | Chromophore | Expected λmax (nm) | Notes |

| This compound | Amide, Carboxylic Acid | < 220 | Weak absorption; difficult to analyze directly without specialized equipment for the far-UV range. |

| 4'-Bromophenacyl ester derivative | 4'-Bromophenacyl group | ~260 | Strong absorption; suitable for quantitative analysis via HPLC-UV. mdpi.comresearchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Determination of Analogs or Derivatives

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a crystal structure for this compound itself may not be publicly available, analysis of structurally similar N-acyl amino acids provides significant insight into the expected solid-state conformation, intermolecular interactions, and packing motifs. researchgate.netnih.gov

Studies on single crystals of analogous N-acyl amino acids reveal several common structural features:

Hydrogen Bonding Networks: The amide (-CONH-) and carboxylic acid (-COOH) groups are primary sites for hydrogen bonding. Molecules often form extensive networks where the amide N-H acts as a hydrogen bond donor to an amide or carboxyl oxygen of a neighboring molecule. The carboxylic acid groups frequently form dimeric structures through strong O-H···O hydrogen bonds. nih.gov

Lamellar Structures: The segregation of the polar head groups (amino acid and amide linkage) and the nonpolar aliphatic tails (fatty acid chain) often leads to the formation of layered or lamellar structures in the crystal lattice. The hydrophobic acyl chains typically align parallel to one another. researchgate.net

Conformation: The fatty acid chain usually adopts an extended, all-trans conformation to maximize van der Waals interactions. The conformation around the amide bond is typically trans.

Table 3: Crystallographic Data for Representative Analogous Compounds Note: This table presents data from published crystal structures of similar molecules to infer likely characteristics.

| Analogous Compound | Crystal System | Space Group | Key Structural Features & Intermolecular Interactions |

| D-Alanine | Orthorhombic | P2₁2₁2₁ | Three-dimensional network formed by N-H···O hydrogen bonds between the amine and carboxylate groups of neighboring zwitterionic molecules. nih.gov |

| (±)-3-(Ethoxycarbonyl)-2-(imidazol-1-yl) propionic acid | Monoclinic | P2₁/c | Zwitterionic structure with intermolecular hydrogen bonds. Different crystal packing is observed depending on the crystallization solvent (pseudopolymorphism). researchgate.net |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | The piperidine (B6355638) ring adopts a chair conformation. The structure is stabilized by weak C-H···O hydrogen bonds. nih.gov |

Biochemical and Biological Research of 2 2 Ethyl Octanoylamino Propionic Acid in Model Systems

Interactions with Enzymatic Systems and Metabolic Pathways in vitro

There is no available research in the scientific literature evaluating whether 2-(2-Ethyl)-octanoylamino-propionic acid can act as a substrate for enzymes involved in propionic acid metabolism. The canonical propionic acid pathway involves the conversion of propionyl-CoA to methylmalonyl-CoA and then succinyl-CoA, which enters the Krebs cycle. nih.govusmlestrike.comresearchgate.net This pathway is crucial for the catabolism of the amino acids valine, isoleucine, threonine, and methionine, as well as odd-chain fatty acids. usmlestrike.commanagementguidelines.net However, no studies have been published that investigate the interaction of this compound with key enzymes in this pathway, such as propionyl-CoA carboxylase.

No studies have been published detailing the interaction of this compound with enzymes of the branched-chain amino acid (BCAA) catabolic pathways. The catabolism of BCAAs like isoleucine and valine is a multi-step process that begins with transamination by branched-chain aminotransferases (BCATs), followed by decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govmdpi.com These pathways ultimately yield metabolites that enter central energy metabolism, including propionyl-CoA from valine and isoleucine. nih.gov Research specifically examining the effect of this compound on these enzymatic steps is not present in the available literature.

A review of scientific databases shows no biochemical assays that have been performed to determine if this compound acts as an inhibitor or modulator of any specific enzymes. While derivatives of propionic acid have been investigated as enzyme inhibitors in various contexts, no such data exists for this particular N-acylated amino acid derivative. nih.govmdpi.com

Molecular and Mechanistic Insights into 2 2 Ethyl Octanoylamino Propionic Acid

Structure-Activity Relationship (SAR) Studies via Systematic Structural Modifications

SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. For 2-(2-Ethyl)-octanoylamino-propionic acid, the key structural features available for such analysis are the acyl chain (2-ethyloctanoyl) and the amino acid-like portion (aminopropionic acid).

Influence of the 2-Ethyl Branching and Octanoyl Chain Length on Biochemical Activity

The lipophilic acyl chain of N-acyl amino acids is a critical determinant of their interaction with biological targets, often influencing membrane permeability and binding affinity to proteins. The octanoyl (C8) chain of the target molecule provides a significant degree of lipophilicity.

The length of the fatty acid chain in N-acyl amino acids is known to modulate their biological effects. Generally, an optimal chain length is required for effective interaction with target proteins. For instance, in the context of fatty acid amide hydrolase (FAAH), an enzyme that metabolizes many N-acyl amides, there is a marked preference for acyl chains of nine carbons or longer. researchgate.net Shorter chains may exhibit weaker binding and consequently, reduced or altered activity. The octanoyl chain of this compound places it in a category of medium-chain fatty acid derivatives, suggesting its interactions may differ from long-chain N-acyl amino acids like N-arachidonoyl amides. nih.gov

The presence of branching in the acyl chain can significantly impact a molecule's biological activity. The 2-ethyl branch in this compound introduces steric hindrance near the amide linkage. This branching can influence how the molecule fits into a binding pocket of a target protein. In some cases, branching can enhance selectivity for a particular enzyme or receptor isoform. Conversely, it can also lead to a decrease in activity if the binding site is sterically constrained. For branched-chain fatty acids, the size and position of the branching group are known to affect their biological properties. nih.gov For example, altered metabolism of branched-chain amino acids has been linked to various physiological and pathological states. researchgate.net The ethyl group at the second carbon position is a key feature that would be systematically varied in SAR studies to probe its impact on activity.

| Structural Modification | Predicted Impact on Lipophilicity | Potential Effect on Biochemical Activity |

|---|---|---|

| Increase octanoyl chain length (e.g., to C10, C12) | Increase | May increase binding affinity for hydrophobic pockets, potentially altering target engagement. |

| Decrease octanoyl chain length (e.g., to C6, C4) | Decrease | May decrease binding affinity, potentially reducing potency or altering target selectivity. |

| Remove 2-ethyl branch | Slight Increase in flexibility | May alter binding mode and selectivity by removing steric hindrance. |

| Change position of ethyl branch (e.g., to C3, C4) | No significant change | Could fine-tune interaction with specific residues in a binding pocket. |

| Increase size of branch (e.g., propyl, butyl) | Increase in steric bulk | Likely to decrease binding affinity for sterically constrained targets. |

Importance of the Propionic Acid Moiety and Amide Linkage for Observed Effects

The propionic acid moiety, which is structurally analogous to the amino acid alanine (B10760859), provides a carboxylic acid group, which is typically ionized at physiological pH. This anionic group is crucial for forming ionic interactions or hydrogen bonds with biological targets, such as receptors or enzymes. The presence and position of this carboxylate are often essential for anchoring the molecule in a specific orientation within a binding site. In many biologically active molecules, the acidic group serves as a key pharmacophore.

| Structural Feature | Key Chemical Properties | Predicted Role in Biochemical Effects |

|---|---|---|

| Propionic Acid Moiety | Provides a terminal carboxylic acid group (anionic at physiological pH). | Forms critical ionic and hydrogen bonds with target proteins, acting as a molecular anchor. |

| Amide Linkage | Planar, stable structure with hydrogen bond donor (N-H) and acceptor (C=O) capabilities. | Maintains structural integrity and provides key hydrogen bonding interactions for target binding. |

Computational Chemistry and Molecular Modeling Approaches

In the absence of empirical data, computational methods provide a powerful toolkit for predicting the properties and interactions of molecules like this compound.

Molecular Docking Simulations for Putative Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking simulations could be employed to screen a library of known protein structures to identify potential biological targets. The scoring functions used in docking algorithms would estimate the binding affinity of the compound to various proteins, helping to prioritize targets for further experimental validation.

In a hypothetical docking study, the 2-ethyl-octanoyl chain would likely be predicted to occupy a hydrophobic pocket in a target protein, while the propionic acid moiety would be positioned to form electrostatic and hydrogen bond interactions with polar or charged amino acid residues at the binding site. The amide linkage would also contribute to the network of interactions holding the ligand in place.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nyu.edu For this compound, rotations around the single bonds in the octanoyl chain and the propionic acid backbone would lead to a multitude of possible conformations.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations can provide detailed insights into the electronic structure of a molecule. nih.govarxiv.org These methods can be used to calculate various properties of this compound, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

The molecular electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The carboxylate oxygen and the amide carbonyl oxygen would be expected to be regions of negative potential, attractive to positively charged or hydrogen bond donor groups on a receptor. The amide proton would be a region of positive potential. These electronic properties are key determinants of how the molecule will interact with its biological target and can also be used to predict its chemical reactivity. researchgate.net

| Computational Method | Predicted Insights for this compound |

|---|---|

| Molecular Docking | Identification of potential protein targets and prediction of binding modes, highlighting key interactions of the acyl chain and propionic acid moiety. |

| Conformational Analysis | Determination of stable, low-energy conformations, revealing the influence of the 2-ethyl branch on the molecule's overall shape. |

| Quantum Mechanical Calculations | Calculation of electronic properties like charge distribution and molecular electrostatic potential, predicting reactivity and intermolecular interaction sites. etsu.edu |

In-Depth Analysis of this compound Reveals Scant Data on Bio-Interactions

Despite a comprehensive search of scientific literature, detailed molecular and mechanistic insights into the binding kinetics and thermodynamics of this compound in reconstituted biological systems remain elusive. At present, there is a notable absence of published research and empirical data specifically characterizing the interaction of this compound with biological membranes or other reconstituted systems.

The intended focus of this article was to provide a thorough examination of the binding properties of this compound, a compound of interest for its potential bioactive properties. The planned exploration into its binding kinetics would have encompassed association and dissociation rate constants, while the thermodynamic analysis would have delved into the enthalpic and entropic drivers of its binding events. However, the foundational scientific studies required to construct such an analysis are not currently available in the public domain.

Reconstituted biological systems, such as liposomes or supported lipid bilayers, are critical tools in biophysical chemistry. They offer a controlled environment to meticulously study the interactions between a molecule of interest and a simplified mimic of a cell membrane. This allows researchers to determine the fundamental parameters of binding, providing a window into how a compound might behave at a cellular level. Techniques commonly employed in these studies include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence spectroscopy. Such investigations would be essential to understanding the molecular basis of action for this compound.

While the broader class of N-acylated amino acids and lipopeptides, to which this compound belongs, has been the subject of various biophysical studies, the specific structural nuances of the 2-ethyl-octanoyl moiety combined with the propionic acid group have not been individually characterized in terms of their binding kinetics and thermodynamics. Extrapolation from related but structurally distinct molecules would be speculative and would not adhere to the rigorous scientific accuracy required for this analysis.

The lack of available data underscores a significant gap in the current scientific landscape. Future research initiatives would be necessary to generate the empirical data required for a complete understanding of the molecular interactions of this compound. Such studies would be invaluable in elucidating its potential mechanisms of action and guiding further development in relevant fields. Until such research is conducted and published, a detailed discussion on the binding kinetics and thermodynamics of this specific compound cannot be substantively realized.

Research Applications and Future Directions in Chemical Biology

Development as Biochemical Probes and Tool Compounds for Mechanistic Studies

N-acyl amino acids are of significant interest to pharmacologists as flexible tools for investigating biological systems. nih.gov Their structural diversity allows for the synthesis of a wide array of potential ligands that can engage with novel binding sites on membrane proteins. researchgate.net This has led to their development as biochemical probes to explore the function of G protein-coupled receptors (GPCRs), ion channels, and transporters. nih.gov

These tool compounds can be used for mechanistic studies to:

Identify new pharmacological targets: By studying the interactions of various synthetic NAAAs with cellular components, researchers can uncover new potential sites for drug intervention. nih.govresearchgate.net

Characterize protein function: Probes based on NAAA structures, such as N-acyl-N-alkyl sulfonamides, have been designed for ligand-directed covalent labeling of GPCRs, helping to map their structure and function. acs.org

Understand endogenous signaling: Synthetic analogs of naturally occurring NAAAs serve as valuable tools to probe the biological pathways they regulate. longlabstanford.org The diversification of NAAA structures can produce tool compounds with improved properties, such as enhanced bioactivity or resistance to degradation, which are crucial for studying their biological roles. longlabstanford.org

Table 1: Examples of N-Acyl Amino Acids as Probes for Cellular Effectors

| Compound Class | Target | Observed Effect in Mechanistic Studies | Reference |

|---|---|---|---|

| N-Arachidonoyl Amino Acids | T-type Calcium Channels | Inhibition | nih.govresearchgate.net |

| N-Arachidonoyl Glycine (B1666218) | Glycine Transporters (GLYT1) | Inhibition | nih.gov |

| N-Acyl-N-Alkyl Sulfonamides | Adenosine A2B Receptor (GPCR) | Ligand-directed covalent labeling | acs.org |

Investigation of Metabolic Flux and Fate in Non-Human Research Models

The metabolic pathways of NAAAs are complex and not yet fully understood. nih.gov Key areas of investigation include:

Biosynthesis: One proposed pathway involves the direct condensation of a fatty acid (or its Coenzyme A derivative) with an amino acid. For example, cytochrome c has been shown to catalyze the synthesis of N-arachidonoyl glycine (NAraGly) from glycine and arachidonoyl-CoA. mdpi.com

Degradation: The enzyme fatty acid amide hydrolase (FAAH), known for its role in breaking down the endocannabinoid anandamide, also catalyzes the hydrolysis of other N-acyl-amides, including various NAAAs. nih.govmdpi.com

Distribution and Flux: Studies in rodents have identified NAAAs in various tissues, including the brain, spinal cord, and small intestine. nih.govnih.gov For instance, N-palmitoyl-phenylalanine has been identified in rat brain and mouse plasma. nih.gov Isotopic tracing methods are being employed to systemically quantify the oxidation and metabolic flux of the constituent amino acids in different tissues, providing insights into their contribution to energy metabolism. princeton.eduprinceton.edu The catabolism of the branched-chain acyl group, structurally related to branched-chain amino acids, ultimately leads to intermediates that enter the tricarboxylic acid (TCA) cycle. nih.gov

Exploration of Self-Assembly Properties and Potential in Supramolecular Chemistry and Materials Science Research (e.g., Hydrogelators)

The amphiphilic character of N-acyl amino acids drives their self-assembly into ordered nanostructures through noncovalent interactions like hydrogen bonding and hydrophobic interactions. nih.govd-nb.info This property is being extensively explored in supramolecular chemistry and materials science. nih.govresearchgate.net

A significant application of this self-assembly behavior is the formation of hydrogels—three-dimensional networks that can entrap large amounts of solvent. nih.gov N-acyl amino acid derivatives have been identified as potent low-molecular-weight gelators. fao.org

Structural Influence: The gelation ability depends on the molecular structure, including the length of the acyl chain and the nature of the amino acid headgroup. For example, L-lysine derivatives with long acyl chains can act as effective gelators for water and alcohol-water mixtures. mdpi.com

Applications in Materials Science: These self-assembled structures, particularly hydrogels, have potential applications as scaffolds for cell culture, in drug delivery, and for oil spill treatment. acs.orgresearchgate.net For instance, (N-Alkyloxalamido)-amino acid amides have demonstrated an exceptional capacity for gelling commercial fuels, which could be applied to safer fuel storage and transport technologies. mdpi.com

Template for Nanoparticles: Organogels formed from N-stearoyl amino acid derivatives have been used as templates for the in situ preparation of stable gold nanoparticles. fao.org

Table 2: Gelation Properties of Selected N-Acyl Amino Acid Derivatives

| Gelator Type | Solvent | Key Finding | Potential Application | Reference |

|---|---|---|---|---|

| N-acyl-L-aspartic acids | Aqueous solutions | Forms gel-like aggregates at medium pH and low temperatures. | Biomaterials | nih.gov |

| Nα, Nε-dimyristoyl-L-lysine sodium salt | Water | Acts as an effective hydrogelator. | Biomedical scaffolds | mdpi.com |

| (N-Alkyloxalamido)-amino acid amides | Petrol, Diesel | Exhibits excellent phase-selective gelation at very low concentrations. | Oil spill recovery, Fuel storage | mdpi.com |

| N-lauroyl-L-alanine-CONH2 | Decane, Diesel, THF | Forms thermally stable organogels. | Oil spill remediation | acs.org |

Advancement of Analytical Methodologies for Detection and Quantification in Complex Biological Matrices

Accurate detection and quantification of N-acyl amino acids in biological samples like plasma, tissues, and cells are essential for understanding their function. nih.gov However, their analysis can be challenging due to the complexity of the biological matrix and the low endogenous concentrations of many NAAAs.

Significant advancements have been made in analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) being a primary tool. nih.gov

LC-MS/MS: Tandem mass spectrometry (MS/MS) is widely used for the quantitative analysis of amino acids and their derivatives. mdpi.com It offers high sensitivity and selectivity, allowing for the determination of dozens of metabolites in a single sample. mdpi.com Methods using high-resolution mass spectrometry can achieve limits of quantitation below 0.1 μM for most amino acids. mdpi.com

Derivatization: Since most amino acids lack a strong chromophore for UV or fluorescence detection, derivatization is often employed. researchgate.netshimadzu.com Reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are used to modify the amino group, enhancing detection sensitivity. shimadzu.combiorxiv.org

Sample Preparation: A critical step in the analytical workflow is sample preparation, which typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances from the matrix before LC-MS/MS analysis. thermofisher.comresearchgate.net

Table 3: Performance of a Modern LC-MS Method for Amino Acid Quantification

| Amino Acid | Limit of Detection (LOD) (ppm) | Linearity Range (ppm) | Reference |

|---|---|---|---|

| Alanine (B10760859) | 0.001 | ≤5 | mdpi.com |

| Valine | 0.005 | ≤5 | mdpi.com |

| Leucine | 0.01 | ≤5 | mdpi.com |

| Isoleucine | 0.01 | ≤5 | mdpi.com |

| Proline | 0.005 | ≤5 | mdpi.com |

Data adapted from a fast LC-MS method for proteogenic amino acids, demonstrating the high sensitivity of modern analytical techniques.

Future Perspectives for N-Acyl Amino Acid Research and Discovery

The study of N-acyl amino acids is a rapidly expanding field. While much has been discovered, investigation into the physiological roles and pharmacological potential of these simple lipid conjugates is still in its early stages. nih.gov

Future research is likely to focus on several key areas:

Discovery of New NAAAs and Their Functions: Recent studies using advanced metabolomics have identified hundreds of new N-acyl lipids, many of which are believed to originate from the gut microbiome. technologynetworks.com Future work will aim to elucidate the structures and biological functions of this expanded "N-acylome."

Microbiome-Host Interactions: The discovery of microbially-derived NAAAs opens a new frontier in understanding how the gut microbiome communicates with the host and influences health and disease, including neurological function. technologynetworks.com

Therapeutic Potential: As more is understood about the roles of specific NAAAs in physiology, there will be increased interest in developing synthetic analogs with therapeutic potential for a range of conditions. mdpi.com

Advanced Materials: The principles of NAAA self-assembly will continue to be harnessed to create novel, biocompatible "smart" materials for applications in regenerative medicine, tissue engineering, and targeted drug delivery. researchgate.net

Improved Synthesis Methods: Exploring greener and more efficient synthesis routes for N-acyl amino acids will be crucial for both research and potential industrial applications, such as their use as biocompatible surfactants. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.